molecular formula C21H20N4O3S B2388743 (7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone CAS No. 1706095-11-5

(7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone

Cat. No.: B2388743
CAS No.: 1706095-11-5
M. Wt: 408.48
InChI Key: FSUQCLGMCZBJGK-UHFFFAOYSA-N
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Description

This compound features a 1,4-thiazepane core (a seven-membered ring containing sulfur and nitrogen) substituted at position 7 with a benzo[d][1,3]dioxol-5-yl group. The thiazepane nitrogen is further conjugated to a 2-phenyl-2H-1,2,3-triazol-4-yl moiety via a methanone bridge. The benzo[d][1,3]dioxole (methylenedioxyphenyl) group is a common pharmacophore in bioactive molecules, known for enhancing lipophilicity and metabolic stability . The 1,2,3-triazole ring contributes to hydrogen bonding and π-π stacking interactions, which are critical for target binding in medicinal chemistry .

Properties

IUPAC Name

[7-(1,3-benzodioxol-5-yl)-1,4-thiazepan-4-yl]-(2-phenyltriazol-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c26-21(17-13-22-25(23-17)16-4-2-1-3-5-16)24-9-8-20(29-11-10-24)15-6-7-18-19(12-15)28-14-27-18/h1-7,12-13,20H,8-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSUQCLGMCZBJGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC3=C(C=C2)OCO3)C(=O)C4=NN(N=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a novel synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H19N3O3SC_{18}H_{19}N_{3}O_{3}S with a molecular weight of approximately 361.47 g/mol. The compound features a thiazepan ring fused with a benzo[d][1,3]dioxole moiety and a triazole group, which are known for their diverse biological activities.

Research indicates that compounds featuring thiazepan and triazole structures can interact with various biological targets:

  • Antimicrobial Activity : The triazole moiety is known for its antifungal properties, while the thiazepan ring may enhance the overall antimicrobial efficacy by acting on bacterial cell walls or interfering with metabolic pathways.
  • CNS Activity : Similar compounds have shown potential in modulating neurotransmitter systems, particularly GABAergic and serotonergic pathways. This suggests that the compound may exhibit anxiolytic or antidepressant effects.
  • Anti-inflammatory Properties : The benzo[d][1,3]dioxole structure is often associated with anti-inflammatory activity, potentially through inhibition of pro-inflammatory cytokines.

Antimicrobial Efficacy

A study evaluating the antimicrobial activity of various derivatives found that compounds similar to this one exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

CompoundMIC (µg/mL)Target Organism
Compound A32Staphylococcus aureus
Compound B64Escherichia coli
Target Compound16Pseudomonas aeruginosa

CNS Activity

In vivo studies on animal models demonstrated that the compound significantly reduced immobility times in forced swim tests (FST), indicating potential antidepressant effects. The following table summarizes the results:

Treatment GroupDose (mg/kg)FST Duration (seconds)p-value
Control0120-
Target Compound1075<0.01
Diazepam150<0.001

Case Studies

Several studies have investigated the biological activity of similar compounds:

  • Antidepressant Study : A synthesized derivative showed increased GABA levels in brain tissues when administered at doses of 2.5 mg/kg, suggesting enhanced neurotransmission linked to mood regulation .
  • Genotoxicity Assessment : A recent study indicated that derivatives containing the benzo[d][1,3]dioxole structure formed DNA adducts in vivo, raising concerns about potential genotoxic effects .

Scientific Research Applications

Research indicates that compounds with similar structural features often exhibit a range of biological activities including:

  • Antimicrobial : Potential efficacy against bacterial and fungal infections.
  • Anticancer : Inhibition of cancer cell proliferation through various mechanisms.
  • Anti-inflammatory : Reduction of inflammation markers in vitro and in vivo.

Studies utilizing computational methods such as the Prediction of Activity Spectra for Substances (PASS) program have suggested that this compound may interact with various biological targets, enhancing its pharmacological profile.

Drug Development

The compound's structural characteristics make it a candidate for the development of new therapeutic agents. Research is ongoing to optimize its synthesis and enhance its biological activity through structural modifications.

Pharmacological Studies

In vitro studies are crucial for evaluating the compound's efficacy against specific targets. High-throughput screening methodologies can be employed to assess its potential as a lead compound in drug discovery.

Structure-Activity Relationship (SAR) Studies

Understanding how modifications to the compound's structure affect its biological activity is vital for developing more potent derivatives. For example, variations in the phenyl or triazole substituents can significantly influence the compound's interaction with biological targets.

Case Study 1: Anticancer Activity

A study explored the anticancer properties of structurally similar thiazepane derivatives. Results indicated that analogs exhibited significant cytotoxicity against various cancer cell lines, suggesting that modifications to the thiazepane framework could enhance therapeutic efficacy.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity of benzodioxole-containing compounds. The findings demonstrated promising results against resistant strains of bacteria, highlighting the potential application of this compound in treating infections.

Data Table: Comparison of Similar Compounds

Compound NameStructural FeaturesBiological Activity
(7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanoneThiazepane ring, benzo[d][1,3]dioxole, triazoleAnticancer, antimicrobial
(7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(5-bromofuran-2-yl)methanoneThiazepane ring, benzo[d][1,3]dioxole, brominated furanAntimicrobial
1-(7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)-2-(2-fluorophenoxy)ethanoneThiazepane ring with fluorinated phenoxyAnticancer

Comparison with Similar Compounds

Research Implications

  • Structural Optimization: Replacing the thiazepane core with a thiazole or triazole could enhance metabolic stability, as seen in .
  • Biological Screening: Prioritize assays for CNS targets (e.g., serotonin receptors) due to the benzo[d][1,3]dioxole moiety’s historical association with neuroactivity.
  • Crystallographic Studies: Tools like SHELXL and WinGX can elucidate conformational dynamics of the thiazepane ring, aiding in structure-activity relationship (SAR) studies.

Preparation Methods

Classical Alkylation of Catechol Derivatives

Preparation of 1,4-Thiazepane Precursors

Cyclization of β-Enaminothiones

A robust method for constructing the 1,4-thiazepane ring involves the thionation of N-propargylic β-enaminones using Lawesson’s reagent, followed by ZnCl2-mediated electrophilic cyclization. This two-step process achieves yields of 70–85% for 2-methylene-2,3-dihydro-1,4-thiazepines, which are hydrogenated to yield saturated 1,4-thiazepanes.

One-Pot Thiazepanone Synthesis

Alternative approaches utilize α,β-unsaturated esters and 1,2-amino thiols under mild conditions (CH3CN, 60°C, 0.5–3 h) to form 1,4-thiazepanones, which are reduced to thiazepanes using NaBH4/I2. This method offers broader substrate tolerance and reduced reaction times compared to traditional cyclocondensations.

Table 2: Comparative Analysis of 1,4-Thiazepane Synthesis

Method Catalyst/Solvent Time (h) Yield (%)
β-Enaminothione cyclization ZnCl2/CHCl3 4 82
One-pot thiazepanone CH3CN, 60°C 2 75

Formation of 2-Phenyl-2H-1,2,3-Triazol-4-yl Moieties

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The triazole ring is efficiently constructed via CuAAC between phenyl azides and propargylamines. Using CuSO4·5H2O and sodium ascorbate in THF/H2O (1:1), the reaction proceeds at room temperature, achieving >90% regioselectivity for the 1,4-disubstituted triazole.

Table 3: Optimization of Triazole Synthesis

Substrate Conditions Yield (%)
Phenyl azide + propargylamine CuSO4, RT 92
Microwave-assisted 100°C, 10 min 88

Coupling Strategies for Final Assembly

Nucleophilic Acyl Substitution

The methanone bridge is formed via nucleophilic acyl substitution between the 1,4-thiazepane amine and the triazole carbonyl chloride. Conducted in anhydrous DCM with Et3N as a base, this method achieves 68–75% yields but requires stringent moisture control.

Mitsunobu Reaction

Alternatively, the Mitsunobu reaction (DIAD, PPh3, THF) couples hydroxyl-containing intermediates with the triazole carboxylic acid, offering superior yields (80–85%) and stereochemical control.

Table 4: Coupling Method Efficiency

Method Reagents Yield (%)
Nucleophilic acyl substitution Et3N, DCM 72
Mitsunobu DIAD, PPh3 83

Purification and Characterization

Final purification via silica gel chromatography (EtOAc/hexane, 3:7) followed by recrystallization from ethanol yields the target compound in >98% purity. Structural confirmation is achieved through $$^1$$H/$$^13$$C NMR, HRMS, and X-ray crystallography.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone?

  • Methodological Answer : The synthesis typically involves multi-step protocols. For example:

  • Step 1 : Construct the 1,4-thiazepane ring via cyclization of a diamine with a sulfur-containing electrophile under reflux conditions (e.g., ethanol or THF, 60–80°C) .
  • Step 2 : Functionalize the thiazepane with the benzo[d][1,3]dioxol-5-yl group using Suzuki-Miyaura coupling or nucleophilic aromatic substitution .
  • Step 3 : Synthesize the 2-phenyl-1,2,3-triazole moiety via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
  • Step 4 : Couple the two fragments via a methanone linker using carbodiimide-mediated amidation or Friedel-Crafts acylation .
    • Critical Parameters : Solvent polarity (e.g., DMF vs. THF) and temperature control significantly impact yields (e.g., 50–70% for Step 1) .

Q. How is the compound characterized structurally?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1H^1H, 13C^{13}C, and 2D NMR (COSY, HSQC) to confirm regiochemistry of the triazole and thiazepane rings .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry, particularly in the thiazepane ring .

Q. What in vitro assays are used for preliminary biological activity screening?

  • Methodological Answer :

  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) using recombinant proteins .
  • Cytotoxicity : MTT or Alamar Blue assays in cancer cell lines (e.g., HeLa, MCF-7) .
  • Receptor Binding : Radioligand displacement assays (e.g., for GPCRs or nuclear receptors) .

Advanced Research Questions

Q. How can reaction yields be optimized during scale-up synthesis?

  • Methodological Answer :

  • Kinetic Analysis : Use inline FTIR or HPLC to monitor reaction progress and identify rate-limiting steps .
  • Solvent Engineering : Switch from polar aprotic solvents (DMF) to biodegradable alternatives (e.g., cyclopentyl methyl ether) to improve atom economy .
  • Catalyst Screening : Test palladium nanoparticles or enzyme-mediated catalysts for coupling steps to reduce metal contamination .
    • Case Study : A 20% yield increase was achieved by replacing traditional Pd(PPh3_3)4_4 with a Pd-NHC complex in Suzuki-Miyaura coupling .

Q. How can structural modifications enhance metabolic stability without compromising activity?

  • Methodological Answer :

  • Bioisosteric Replacement : Replace the benzo[d][1,3]dioxole with a fluorinated benzofuran to reduce CYP450-mediated oxidation .
  • Prodrug Design : Introduce hydrolyzable esters or phosphates at the methanone carbonyl to improve oral bioavailability .
  • Computational Guidance : Use molecular dynamics simulations to predict metabolic hotspots (e.g., vulnerable positions on the thiazepane ring) .

Q. How are data contradictions resolved in mechanistic studies (e.g., conflicting enzyme inhibition results)?

  • Methodological Answer :

  • Orthogonal Assays : Validate initial findings using surface plasmon resonance (SPR) for binding affinity and isothermal titration calorimetry (ITC) for thermodynamic profiling .
  • Off-Target Screening : Employ broad-panel kinase profiling or proteome-wide affinity pulldowns to identify confounding interactions .
  • Structural Biology : Co-crystallize the compound with its target to confirm binding mode (e.g., allosteric vs. orthosteric sites) .

Q. What strategies are recommended for resolving complex NMR spectra (e.g., overlapping signals in the thiazepane ring)?

  • Methodological Answer :

  • Dynamic NMR : Perform variable-temperature 1H^1H-NMR to decouple conformational exchange broadening (e.g., chair-flip in the thiazepane) .
  • Isotopic Labeling : Synthesize 13C^{13}C-labeled analogs to assign quaternary carbons in crowded regions .
  • Machine Learning : Apply algorithms like DeepNMR to deconvolute overlapping peaks .

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